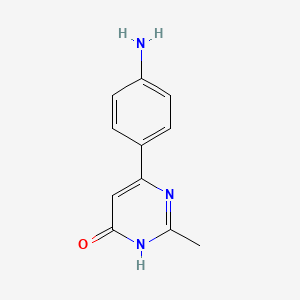
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound is a derivative of 4-aminophenol . 4-Aminophenol, also known as p-aminophenol, is a white or reddish-yellow crystal or light brown powder. It turns violet when exposed to light .
Molecular Structure Analysis
The molecular structure of 4-aminophenol, a component of your compound, has been studied using various spectroscopic techniques . The theoretical optimized geometrical parameters (bond lengths, bond angles, and dihedral angles), vibrational wavenumbers, and the non-linear optical properties were calculated using the density functional theory .Chemical Reactions Analysis
The chemical reactions involving 4-aminophenol derivatives can be complex and varied. For instance, one study reported the synthesis of covalent organic frameworks (COFs) via Doebner reactions .Physical And Chemical Properties Analysis
4-Aminophenol appears as white or reddish-yellow crystals or light brown powder. It turns violet when exposed to light . More specific physical and chemical properties would depend on the exact structure of the derivative.Scientific Research Applications
Synthesis and Chemical Properties
Biginelli Condensation
This compound is synthesized using a method known as Biginelli condensation. This process involves refluxing catalysts such as sulfamic acid in ethanol with aromatic aldehydes, acetylacetone, and urea, yielding compounds like 4-Phenyl-6-methyl-5-acetyl-3,4-dihydropyrimidin-2-one (Li Gong-chun, 2010). Similarly, microwave-assisted synthesis methods have been used for creating variants of this compound (H. Kefayati, Maryam Fakhriyannejad, A. Mohammadi, 2009).
Catalysis and Reaction Mechanisms
Studies have explored the use of various catalysts and reaction mechanisms for synthesizing derivatives of this compound. For example, 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one has been synthesized using sulfamic acid and ethanol as catalyst and solvent, respectively (Peng Qiu-jin, 2010).
Medicinal Chemistry and Pharmacology
Antimicrobial and Anti-Inflammatory Properties
Some studies have focused on the medicinal applications of this compound, especially its derivatives. For instance, novel derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, showing significant potential in these areas (Muralidharan, S. James Raja, Asha Deepti, 2019).
Urease Inhibitory Activity
Derivatives of this compound, such as 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, have been shown to be potent urease inhibitors. This is significant for the development of treatments for diseases related to urease activity (S. Shamim et al., 2018).
Structural Analysis and Molecular Modeling
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been determined, providing valuable insights into its chemical properties and potential applications. For example, the structure of 4-(3,4-Methylenedioxylphenyl)-6-methyl-5-ethoxycaronyl-3,4-dihydropyrimidin-2(H)-one was elucidated using X-ray diffraction, revealing its triclinic crystal structure (Tu Shu, 2004).
Molecular Docking Studies
These compounds have also been the subject of molecular docking studies, which help predict their interactions with biological molecules and potential therapeutic targets. This includes the study of their affinity with proteins like CDK4, providing insights into their potential pharmacological applications (M. R. Holam, V. Santhoshkumar, S. Killedar, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUALXPGBEZSXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



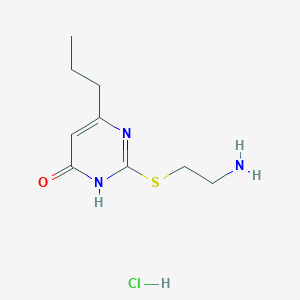
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
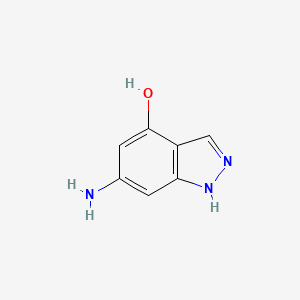
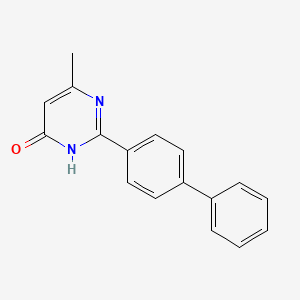
![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)


![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)
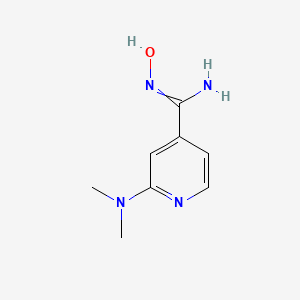


![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)